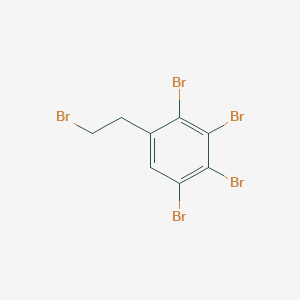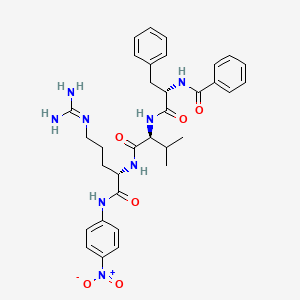
N-benzoyl-Phe-Val-Arg-p-nitroanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-Phe-Val-Arg-p-nitroanilide involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of L-phenylalanine, followed by the sequential addition of L-valine and L-arginine. The final step involves the coupling of the protected tripeptide with p-nitroaniline. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
N-benzoyl-Phe-Val-Arg-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond, releasing p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild conditions, such as physiological pH and temperature. Common reagents include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing trypsin, thrombin, or other proteases .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its yellow color .
科学研究应用
N-benzoyl-Phe-Val-Arg-p-nitroanilide is extensively used in scientific research for the following applications:
作用机制
N-benzoyl-Phe-Val-Arg-p-nitroanilide exerts its effects by serving as a substrate for proteolytic enzymes. The enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. This reaction releases p-nitroaniline, which can be measured spectrophotometrically. The molecular targets include the active sites of proteases, and the pathways involved are those related to proteolysis .
相似化合物的比较
Similar Compounds
N-benzoyl-L-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar applications but with a simpler structure.
N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide: A substrate used for studying chymotrypsin-like proteases.
N-benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-4-nitroanilide: A substrate with a more complex peptide sequence, used for specific protease studies.
Uniqueness
N-benzoyl-Phe-Val-Arg-p-nitroanilide is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteolytic enzymes. Its chromogenic properties allow for easy detection and quantification of enzyme activity, making it a valuable tool in various research and industrial applications .
属性
分子式 |
C33H40N8O6 |
|---|---|
分子量 |
644.7 g/mol |
IUPAC 名称 |
N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |
InChI |
InChI=1S/C33H40N8O6/c1-21(2)28(40-31(44)27(20-22-10-5-3-6-11-22)39-29(42)23-12-7-4-8-13-23)32(45)38-26(14-9-19-36-33(34)35)30(43)37-24-15-17-25(18-16-24)41(46)47/h3-8,10-13,15-18,21,26-28H,9,14,19-20H2,1-2H3,(H,37,43)(H,38,45)(H,39,42)(H,40,44)(H4,34,35,36)/t26-,27-,28-/m0/s1 |
InChI 键 |
QQVNCBCBFNWLJX-KCHLEUMXSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


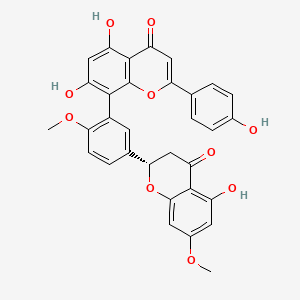
![Cyclopenta[c]thiopyran](/img/structure/B14757741.png)
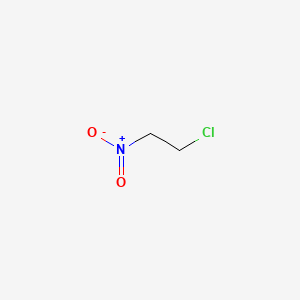
![2-(4-Chlorophenyl)-2H-phenanthro[9,10-d][1,2,3]triazole](/img/structure/B14757767.png)
![2-Methoxy-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B14757772.png)
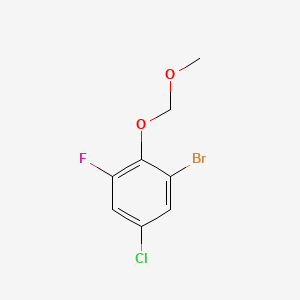
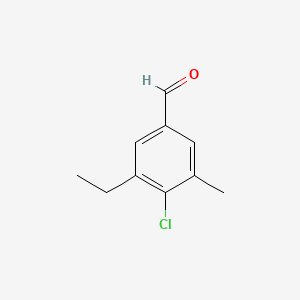
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane](/img/structure/B14757783.png)
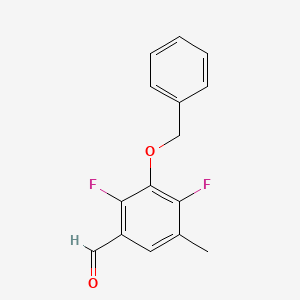
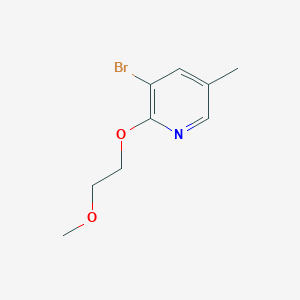
![[1,3]Thiazolo[5,4-e][2,1,3]benzothiadiazole](/img/structure/B14757793.png)
![2-[3-(Trifluoromethyl)benzyl]benzonitrile](/img/structure/B14757796.png)
![7H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14757812.png)
